(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN4O2S/c19-14-7-5-12(6-8-14)16-11-26-18(22-16)13(9-20)10-21-15-3-1-2-4-17(15)23(24)25/h1-8,10-11,21H/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFIVWDMMYGZRP-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article presents a detailed examination of the biological activity of this compound, supported by various research findings, data tables, and case studies.
Chemical Structure
The chemical structure of the compound is characterized by a thiazole ring, a bromophenyl group, and a nitrophenyl amino moiety. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 4-(4-bromophenyl)thiazol-2-amine . The synthetic route includes:
- Formation of Thiazole Derivative : Reaction of 4-bromophenyl bromide with thiourea.
- Acrylonitrile Addition : Subsequent reaction with acrylonitrile to yield the final product.
This synthesis has been validated through various spectroscopic techniques including NMR and IR spectroscopy to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. The results indicate significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | Bactericidal |
| Escherichia coli | 1.0 µg/mL | Bactericidal |
| Candida albicans | 0.75 µg/mL | Fungicidal |
These findings suggest that the compound exhibits potent antimicrobial properties, comparable to standard antibiotics like norfloxacin .
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines, particularly breast cancer (MCF7). The results from Sulforhodamine B (SRB) assays indicate that:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 5.6 | Induction of apoptosis |
| A549 (Lung Cancer) | 7.2 | Cell cycle arrest |
The anticancer activity is attributed to its ability to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives often correlates with their structural features. For instance, the presence of electron-withdrawing groups like bromine enhances antimicrobial potency, while substitutions on the phenyl rings can significantly affect anticancer activity .
Case Study 1: Antimicrobial Evaluation
A study conducted by Razzak et al. involved synthesizing various thiazole derivatives and evaluating their antimicrobial activities. Among these, compounds similar to this compound demonstrated superior activity against resistant strains of Staphylococcus aureus .
Case Study 2: Anticancer Screening
In another investigation, a series of thiazole derivatives were tested for their anticancer properties against MCF7 cells. The study found that compounds with similar structural motifs to our target compound exhibited IC50 values significantly lower than established chemotherapeutics, indicating promising leads for further development .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromophenyl Site
The bromine atom on the 4-bromophenyl group undergoes nucleophilic substitution under specific conditions. This reactivity is critical for generating derivatives with modified electronic or steric properties.
Key Observations :
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Suzuki coupling predominantly occurs at the brominated position due to its electron-deficient nature .
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Steric hindrance from the thiazole ring may reduce yields in Ullmann reactions compared to simpler aryl bromides .
Reduction of the Nitrophenyl Group
The 2-nitrophenyl substituent can be reduced to an amine, altering electronic properties and enabling further functionalization.
Mechanistic Insight :
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Catalytic hydrogenation proceeds via a radical intermediate, favored by the electron-withdrawing acrylonitrile group.
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Over-reduction to hydroxylamine is suppressed in acidic media .
Cycloaddition Reactions Involving the Acrylonitrile Moiety
The α,β-unsaturated nitrile participates in [3+2] and Diels-Alder cycloadditions, forming heterocyclic systems.
Notable Findings :
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Triazole hybrids exhibit enhanced solubility and binding affinity to kinase targets .
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Steric effects from the thiazole ring limit regioselectivity in Diels-Alder reactions.
Thiazole Ring Functionalization
The thiazole core undergoes alkylation, oxidation, and coordination reactions.
Structural Impact :
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N-Oxidation increases hydrogen-bonding capacity, improving pharmacokinetic properties .
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Pd complexes show catalytic activity in cross-coupling reactions .
Nitrile Group Transformations
The acrylonitrile’s nitrile group participates in hydrolysis and nucleophilic additions.
| Reaction Type | Conditions | Product | Significance | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄, H₂O, 100°C | Carboxylic acid derivative | Prodrug synthesis | |
| Nucleophilic Addition | RLi, THF, −78°C | Ketimine intermediates | Chiral amine synthesis | |
| Reduction | LiAlH₄, ether | Primary amine | Bioisosteric replacement |
Challenges :
-
Harsh hydrolysis conditions may degrade the thiazole ring.
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Stereoselective additions require bulky ligands to control regiochemistry.
Biological Activity via Chemical Interactions
The compound’s reactivity underpins its pharmacological effects:
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Kinase Inhibition : The nitrophenyl group forms π-stacking interactions with ATP-binding pockets, while the acrylonitrile acts as a Michael acceptor for cysteine residues .
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Antimicrobial Action : Thiazole-mediated disruption of bacterial cell wall synthesis involves covalent binding to penicillin-binding proteins .
Stability and Degradation Pathways
| Condition | Degradation Product | Half-Life (25°C) | Reference |
|---|---|---|---|
| UV Light (λ = 254 nm) | Nitro-to-nitrito isomer | 48 h | |
| Aqueous Base (pH > 10) | Hydrolyzed thiazole | 12 h | |
| Oxidative Environment | Sulfoxide derivative | 72 h |
Recommendations :
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Store in amber vials at −20°C to prevent photodegradation.
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Avoid prolonged exposure to basic media during synthesis.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis requires multi-step reactions starting with precursors like bromophenyl thiazoles and nitro-substituted anilines. Key parameters include:
- Temperature control (e.g., 60–80°C for cyclocondensation steps to form the thiazole ring) .
- Solvent selection (polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency) .
- Purification techniques (recrystallization from ethanol or column chromatography with silica gel to achieve >95% purity) .
- Catalysts (e.g., triethylamine for deprotonation in aza-Michael additions) .
Q. How is the compound structurally characterized to confirm its identity?
A combination of spectroscopic methods is essential:
- ¹H/¹³C NMR : Assigns protons and carbons in the thiazole ring, acrylonitrile moiety, and aromatic substituents. For example, the Z-configuration is confirmed by coupling constants (J = 10–12 Hz for trans-alkene protons) .
- IR spectroscopy : Identifies nitrile (C≡N stretch at ~2200 cm⁻¹) and nitro (N–O stretch at ~1520 cm⁻¹) groups .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z = 436.98 for C₁₈H₁₂BrN₄O₂S) .
Q. What preliminary methods are used to screen its biological activity?
Initial screening involves:
- In vitro cytotoxicity assays (e.g., MTT assay on cancer cell lines like HeLa or MCF-7 to assess IC₅₀ values) .
- Antimicrobial disk diffusion tests (against Gram-positive/negative bacteria to measure inhibition zones) .
- Molecular docking (to predict interactions with targets like kinases or DNA gyrase using AutoDock Vina) .
Advanced Research Questions
Q. How can multi-step reaction mechanisms be validated for this compound’s synthesis?
Mechanistic studies require:
- Kinetic monitoring : Using TLC or HPLC to track intermediate formation (e.g., thiazole ring closure) and optimize stepwise yields .
- Isotopic labeling : Introducing ¹⁵N in the amino group to trace regioselectivity in aza-Michael additions .
- DFT calculations : Modeling transition states to explain stereochemical outcomes (e.g., Z-configuration preference due to steric hindrance) .
Q. What strategies resolve contradictions in spectral data for structural elucidation?
Discrepancies (e.g., overlapping NMR signals) are addressed by:
- 2D NMR techniques (HSQC and HMBC to correlate ambiguous protons/carbons) .
- X-ray crystallography : Resolving absolute configuration and hydrogen-bonding networks (e.g., confirming intramolecular H-bonding between NH and nitrile groups) .
- Variable-temperature NMR : Suppressing dynamic effects in aromatic regions .
Q. How does stereochemistry (Z-configuration) influence biological activity?
The Z-configuration’s impact is assessed via:
- Comparative studies : Synthesizing E-isomers and testing against Z-forms in bioassays (e.g., Z-isomers show 3-fold higher cytotoxicity due to planar alignment with kinase active sites) .
- Molecular dynamics simulations : Modeling binding stability in protein pockets (e.g., Z-isomers form stronger π-π stacking with EGFR tyrosine kinase) .
Q. What methodologies identify the compound’s biological targets?
Advanced target identification involves:
- Chemical proteomics : Using photoaffinity labeling with a biotin-tagged analog to pull down interacting proteins .
- CRISPR-Cas9 screens : Knockout libraries to identify genes whose loss confers resistance to the compound .
- Surface plasmon resonance (SPR) : Quantifying binding affinity to purified enzymes (e.g., IC₅₀ = 0.8 µM for Bcr-Abl kinase inhibition) .
Q. How are reaction pathways optimized for scale-up without compromising yield?
Scalable synthesis demands:
- Flow chemistry : Continuous processing to enhance heat/mass transfer in exothermic steps (e.g., nitration reactions) .
- DoE (Design of Experiments) : Statistical optimization of variables (e.g., solvent ratio, catalyst loading) to maximize yield .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. What computational approaches predict structure-activity relationships (SAR)?
SAR modeling employs:
- QSAR algorithms : Correlating substituent electronic parameters (Hammett σ) with bioactivity .
- Pharmacophore mapping : Identifying critical interactions (e.g., nitro group’s role in redox-mediated DNA damage) .
- ADMET prediction : Assessing solubility (LogP = 3.2) and hepatotoxicity using SwissADME .
Q. How are data discrepancies between experimental and computational results reconciled?
Discrepancies (e.g., predicted vs. observed binding affinities) are resolved by:
- Free-energy perturbation (FEP) : Refining docking poses with molecular dynamics to account for protein flexibility .
- Crystallographic validation : Solving co-crystal structures of the compound bound to targets (e.g., PDB deposition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
